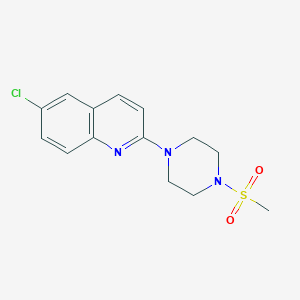

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of quinoline derivatives can vary greatly depending on the specific compound. For example, a similar compound, 4-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, has a molecular weight of 393.89 .Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions. For example, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary greatly depending on the specific compound. For example, a similar compound, 4-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, is a solid at room temperature .科学研究应用

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline has been studied extensively in scientific research applications. It has been used as a model compound to study the interactions between quinoline derivatives and biological targets, such as enzymes and receptors. It has also been used to study the effects of quinoline derivatives on cell signaling pathways and to investigate the potential therapeutic effects of quinoline derivatives. In addition, this compound has been used in studies of drug metabolism and toxicology.

作用机制

Target of Action

6-Chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to interact with a variety of biological targets, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents

Mode of Action

The mode of action of quinoline derivatives can vary depending on the specific derivative and its target. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways depending on their specific targets. For instance, quinoline derivatives that target DNA gyrase and type IV topoisomerase would affect the DNA replication pathway

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its target. For example, quinoline derivatives that inhibit DNA synthesis can lead to rapid bacterial death

实验室实验的优点和局限性

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. In addition, it is relatively non-toxic, making it safe to use in lab experiments. However, this compound also has some limitations. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. In addition, it is not very selective in its interactions with biological targets, making it difficult to study specific targets.

未来方向

There are several potential future directions for the study of 6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline. One potential direction is to investigate its potential therapeutic effects, such as its anti-inflammatory effects. Another potential direction is to investigate its interactions with other biological targets, such as receptors and enzymes, to better understand its mechanism of action. In addition, further research could be done to investigate the potential of this compound as a drug metabolizing enzyme inhibitor, as well as its potential to interact with other drug metabolizing enzymes. Finally, further research could be done to investigate the potential of this compound to interact with other cell signaling pathways, such as those involved in cancer and other diseases.

合成方法

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline is synthesized by a two-step reaction involving the condensation of 4-methanesulfonylpiperazine with 6-chloroquinoline. The first step is the condensation of 4-methanesulfonylpiperazine with 6-chloroquinoline in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a quinoline derivative, which is then further reacted with a base in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, to yield this compound.

安全和危害

The safety and hazards associated with quinoline derivatives can vary greatly depending on the specific compound. For example, a similar compound, 4-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, has hazard statements H302,H312,H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

6-chloro-2-(4-methylsulfonylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S/c1-21(19,20)18-8-6-17(7-9-18)14-5-2-11-10-12(15)3-4-13(11)16-14/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDIVZSOSOVVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6447206.png)

![6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6447215.png)

![7-fluoro-3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447217.png)

![1-(2-methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B6447225.png)

![4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline](/img/structure/B6447230.png)

![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6447238.png)

![4-{[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6447248.png)

![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6447252.png)

![6-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B6447257.png)

![7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447258.png)

![1-methyl-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1H-1,3-benzodiazole](/img/structure/B6447265.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B6447276.png)

![2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6447283.png)

![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6447294.png)